molecular formula C14H14N2OS B12484996 N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide

N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide

Cat. No.: B12484996
M. Wt: 258.34 g/mol
InChI Key: DCOBPEBOKBIFMH-UHFFFAOYSA-N
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Description

N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and a phenyl group connected through a methylene bridge

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-[4-[(5-methylthiophen-2-yl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C14H14N2OS/c1-10-3-8-14(18-10)9-15-12-4-6-13(7-5-12)16-11(2)17/h3-9H,1-2H3,(H,16,17)

InChI Key

DCOBPEBOKBIFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methylene bridge can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The methylene bridge and phenyl group contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)acetamide
  • N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide

Uniqueness

N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide is unique due to the presence of the methylene bridge, which imparts distinct chemical and biological properties

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